Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
- It features a unique structure, incorporating a tert-butyl dimethylsilyl (TBDMS) group, which imparts specific properties and reactivity.
- The compound is used in various scientific applications due to its functional groups and potential interactions.
2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal: is a chemical compound with the empirical formula and a molecular weight of .
Preparation Methods
Synthetic Routes: The synthesis of 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal involves the reaction of octanal with a TBDMS-protected amine linker. The TBDMS group is introduced to protect the amine functionality during subsequent reactions.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve the use of TBDMS chloride or TBDMS triflate as the silylating agent.
Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional group targeted.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique silyl-protected amine functionality.
Biology: May find applications in drug discovery or bioconjugation.
Medicine: TBDMS-protected amines are used in prodrug design and controlled drug release.
Mechanism of Action
- The TBDMS group serves as a protective moiety, shielding the amine functionality from unwanted reactions.
- In biological contexts, the compound’s mechanism of action would depend on the specific application (e.g., drug delivery, bioimaging, or surface modification).
Comparison with Similar Compounds
Similar Compounds: Other TBDMS-protected amines, such as N,N’-bis[2-(2-tert-butyldimethylsilyloxyethoxy)ethyl]-3,4,9,10-perylenetetracarboxylic diimide, and [[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene, exhibit similar silyl-protected functionalities.
Uniqueness: The specific combination of octanal and the TBDMS group distinguishes 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal from other compounds.
Properties
CAS No. |
159680-75-8 |
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Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-7-8-9-10-11-13(12-15)16-17(5,6)14(2,3)4/h12-13H,7-11H2,1-6H3 |
InChI Key |
GVZGORVZGDQWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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